3-(methoxymethyl)-1H-indole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features a methoxymethyl group attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the methoxymethylation of indole derivatives, which can be achieved using formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 . The reaction is usually carried out under solvent-free conditions at room temperature, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of reusable catalysts and solvent-free conditions can also be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of methoxymethyl alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(Methoxymethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
- 2-(Methoxymethyl)-1H-indole-3-carboxylic acid
- 3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid
- 3-(Hydroxymethyl)-1H-indole-2-carboxylic acid
Comparison: 3-(Methoxymethyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methoxymethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methoxymethyl group can enhance its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-6-8-7-4-2-3-5-9(7)12-10(8)11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
UWLGTNQZAPIEOG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(NC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.